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Executive Summary
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, upon activation

by collagen, plays a significant role in various cellular processes, including proliferation,

migration, and matrix remodeling.[1][2] Dysregulation of DDR1 signaling is implicated in

pathological conditions such as cancer and fibrosis, making it a compelling target for

therapeutic intervention.[1][3] This document provides a comprehensive technical overview of

the discovery, synthesis, and characterization of compound 7rh (also known as DDR1-IN-2), a

potent and selective, orally bioavailable DDR1 inhibitor.[4][5] Compound 7rh, chemically

identified as 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide, has demonstrated

significant anti-tumor activity in preclinical models, highlighting its potential as a lead compound

for the development of novel cancer therapies.[4][6][7]

Compound Profile and Biological Activity
Compound 7rh is a small molecule inhibitor that is part of a series of 3-(2-(pyrazolo[1,5-

a]pyrimidin-6-yl)ethynyl)benzamides.[4][5] It is an ATP-competitive inhibitor that demonstrates

high affinity and selectivity for DDR1.[4]
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The inhibitory activity of 7rh was assessed against a panel of kinases, revealing high potency

for DDR1 and significant selectivity over other kinases, including the closely related DDR2.

Target Kinase IC₅₀ (nM)
Binding Affinity (Kd)

(nM)
Notes

DDR1 6.8[4][5] 0.6[4][5]
Potent inhibition and

high-affinity binding.

DDR2 101.4 Not Reported

Displays a ~15-fold

selectivity for DDR1

over DDR2.

Bcr-Abl 355 Not Reported

Significantly less

potent against this off-

target kinase.

c-Kit >10,000 Not Reported
Minimal activity

against c-Kit.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of Compound 7rh.

Pharmacokinetic Profile
Preliminary pharmacokinetic studies in rats were conducted to evaluate the oral bioavailability

of compound 7rh.

Parameter Value Species

Oral Bioavailability (F%) 67.4%[4][5] Rat

T1/2 (hours) 15.53 Rat

Tmax (hours) 4.25 Rat

Cmax (µg/L) 1867.5 Rat

Table 2: Pharmacokinetic Properties of Compound 7rh.
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Target Signaling Pathway and Discovery Workflow
DDR1 Signaling Pathway
Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating downstream

signaling cascades. These pathways, including PI3K/Akt and MAPK, are crucial for cell

survival, proliferation, and migration. Compound 7rh inhibits the initial kinase activity, thereby

blocking these downstream events.
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Caption: DDR1 signaling pathway and point of inhibition by 7rh.

Drug Discovery and Optimization Workflow
The discovery of 7rh followed a structured drug discovery workflow, beginning with screening

and progressing through lead optimization to in vivo candidate selection.
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Caption: Workflow for the discovery and selection of 7rh.

Experimental Protocols
Synthesis of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-
yl)ethynyl)benzamide (7rh)
The synthesis of compound 7rh is achieved via a multi-step process, culminating in a

Sonogashira coupling reaction. The following protocol is representative of the methods

described for this chemical series.
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Step 1: Synthesis of 6-bromopyrazolo[1,5-a]pyrimidine (Intermediate A)

To a solution of 5-aminopyrazole (1.0 eq) in acetic acid, add 2-bromomalonaldehyde (1.1

eq).

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

Cool the reaction mixture to room temperature and pour it into ice water.

Neutralize with a saturated sodium bicarbonate solution.

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield

the brominated pyrazolopyrimidine core.

Step 2: Synthesis of 3-ethynylbenzamide (Intermediate B)

To a solution of 3-bromobenzonitrile (1.0 eq) in a 2:1 mixture of triethylamine and DMF, add

ethynyltrimethylsilane (1.5 eq), copper(I) iodide (0.05 eq), and

bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

Degas the mixture with argon and heat to 80°C for 8 hours.

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by column chromatography to yield the silyl-protected alkyne.

Dissolve the purified product in methanol and add potassium carbonate (2.0 eq). Stir at room

temperature for 2 hours.

Remove the solvent, add water, and extract with ethyl acetate. Purify by chromatography to

obtain the terminal alkyne.

Hydrolyze the nitrile group to the primary amide using standard conditions (e.g., H₂O₂/NaOH

or acid hydrolysis) to yield 3-ethynylbenzamide.

Step 3: Sonogashira Coupling to form 7rh
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Combine 6-bromopyrazolo[1,5-a]pyrimidine (Intermediate A, 1.0 eq) and 3-ethynylbenzamide

(Intermediate B, 1.2 eq) in a mixture of triethylamine and DMF.

Add copper(I) iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) to

the mixture.

Degas the reaction vessel with argon for 15 minutes.

Heat the mixture to 90°C and stir for 12-16 hours, or until TLC indicates consumption of the

starting material.

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of

Celite.

Wash the filtrate with saturated ammonium chloride solution, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography (e.g., using a gradient of

dichloromethane/methanol) to afford the final compound, 7rh.

LanthaScreen® Eu Kinase Binding Assay Protocol
This protocol describes the method used to determine the IC₅₀ values for 7rh against DDR1.

Reagent Preparation:

Prepare a 1X Kinase Buffer solution (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM

MgCl₂, 1 mM EGTA).

Prepare a serial dilution of compound 7rh in DMSO, then dilute into the 1X Kinase Buffer.

The final DMSO concentration in the assay should be ≤1%.

Prepare a 3X solution of DDR1 kinase and a 3X solution of Eu-anti-tag antibody in Kinase

Buffer.

Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in Kinase Buffer.
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Assay Procedure (384-well plate):

Add 5 µL of the serially diluted 7rh compound or DMSO control to the appropriate wells.

Add 5 µL of the 3X kinase/antibody mixture to all wells.

Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells. The final

volume is 15 µL.

Incubation and Reading:

Shake the plate gently for 60 seconds.

Incubate the plate at room temperature for 60 minutes, protected from light.

Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring

emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm) for each well.

Plot the emission ratio against the logarithm of the inhibitor concentration.

Fit the data using a sigmoidal dose-response (variable slope) equation to determine the

IC₅₀ value.

In Vivo Pharmacokinetic Study Protocol
This protocol provides a general methodology for assessing the oral bioavailability of a test

compound like 7rh in rodents.

Animal Handling:

Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.

Acclimate animals for at least 3 days prior to the study.

Fast animals overnight before dosing but allow free access to water.
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Compound Administration:

Intravenous (IV) Group: Administer 7rh formulated in a suitable vehicle (e.g., 20% Solutol

HS 15 in saline) at a dose of 2 mg/kg via the tail vein.

Oral (PO) Group: Administer 7rh formulated as a suspension (e.g., in 0.5%

methylcellulose) at a dose of 25 mg/kg via oral gavage.

Blood Sampling:

Collect serial blood samples (~100 µL) from the jugular or saphenous vein at specified

time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

Collect samples into heparinized tubes.

Plasma Processing and Analysis:

Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.

Store plasma samples at -80°C until analysis.

Quantify the concentration of 7rh in plasma samples using a validated LC-MS/MS (Liquid

Chromatography-Tandem Mass Spectrometry) method.

Data Analysis:

Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, T₁/₂, AUC) using non-compartmental

analysis software (e.g., WinNonlin).

Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) ×

(Dose_IV / Dose_oral) × 100.

Conclusion
Compound 7rh is a highly potent and selective DDR1 inhibitor with favorable oral

pharmacokinetic properties. Its discovery was guided by a systematic approach of scaffold-

based optimization and thorough in vitro and in vivo characterization. The detailed protocols

and pathway analyses provided in this guide serve as a valuable resource for researchers in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b607014?utm_src=pdf-body
https://www.benchchem.com/product/b607014?utm_src=pdf-body
https://www.benchchem.com/product/b607014?utm_src=pdf-body
https://www.benchchem.com/product/b607014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the field of kinase inhibitor development and cancer biology. The promising preclinical profile of

7rh validates DDR1 as a therapeutic target and establishes this compound as a strong

candidate for further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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